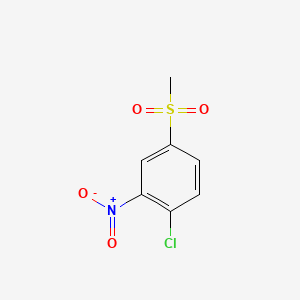

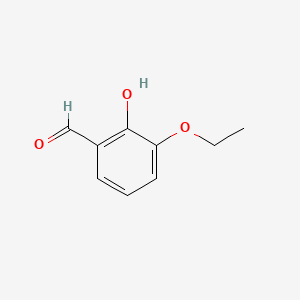

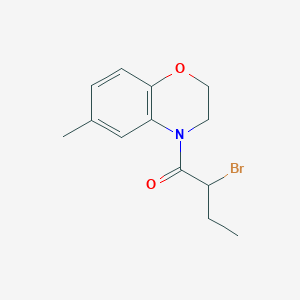

4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a seven-membered fused ring system. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been explored in various studies. For instance, a regioselective 2,4-dibromohydration of conjugated enynes has been reported for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is an important synthon for the synthesis of compounds like phthalazin-1(2H)-one . Another study describes the synthesis of substituted 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring, which can be used as precursors for oxygen-functionalized aromatic compounds . Additionally, substituted 2H-1,4-benzoxazines have been synthesized from substituted 2-amino phenols and 1,2-dibromoethane, yielding good to excellent yields .

Molecular Structure Analysis

The molecular structure of 1,4-benzoxazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. For example, in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the presence of a 4-bromobenzylidene group introduces a degree of disorder in the molecular structure .

Chemical Reactions Analysis

1,4-Benzoxazine derivatives can undergo a variety of chemical reactions. The reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol, for example, yields various products depending on the reaction conditions, demonstrating the versatility of these compounds in synthetic chemistry . Ring-opening reactions of 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones under alkaline and acidic conditions have also been observed, leading to the formation of 2-aminophenol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by the nature of the substituents attached to the core structure. For instance, the hypolipidemic properties of 4H-3,1-benzoxazin-4-ones have been studied, with the finding that certain substituents at specific positions can significantly alter plasma lipid levels in rats . The chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines has also been explored, revealing insights into the reactivity of these compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

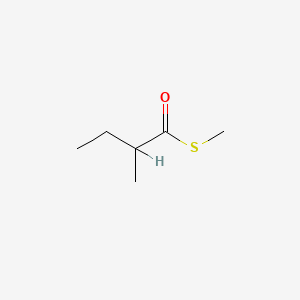

2-bromo-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-3-10(14)13(16)15-6-7-17-12-5-4-9(2)8-11(12)15/h4-5,8,10H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSWUJICNXFDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOC2=C1C=C(C=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.